Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It is a derivative of benzothiophene . Benzothiophene derivatives are known to be GluR6 antagonists, which are useful for the treatment of disorders of the central nervous system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a microwave-assisted synthesis of a related compound, “Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, was achieved by reacting 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine .Scientific Research Applications
Synthesis and Chemical Properties
The nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives, including the synthesis of compounds with nitro groups, is foundational in creating complex molecules such as "Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate." These nitration reactions facilitate the introduction of functional groups that are pivotal for further chemical modifications (Cooper & Scrowston, 1971).
Synthesis techniques involving the combination of aromatic carboxylic acids and flexible bis(benzimidazole) derivatives have been developed, showcasing the importance of aromatic dicarboxylic acids in constructing complex molecular architectures. These methods are crucial for the synthesis of molecules with specific chemical functionalities, such as "this compound," which may find applications in various scientific research areas (Wu et al., 2020).
The development of potent and selective inhibitors through the synthesis of structurally novel benzo[b]thiophene-2-carboxamidines illustrates the potential pharmaceutical applications of related compounds. This research highlights the ability to target specific biological pathways, showcasing the relevance of "this compound" in the development of new therapeutic agents (Bridges et al., 1993).
Applications in Material Science and Sensing
- Functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands shows the utility of methyl-substituted thieno[2,3-b]thiophene groups in enhancing the sensing activities and magnetic properties of materials. This research underscores the potential of "this compound" in the design of advanced materials with specific functional properties (Wang et al., 2016).
Future Directions
Thiophene-based analogs, including “Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate”, have potential biological activity and could be of interest to medicinal chemists looking to develop advanced compounds with a variety of biological effects . Future research could focus on further exploring the synthesis, properties, and potential applications of these compounds .
Properties
IUPAC Name |
methyl 3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S2/c1-26-19(23)17-16(12-4-2-3-5-14(12)28-17)20-18(22)15-9-10-8-11(21(24)25)6-7-13(10)27-15/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVRVAOYOIMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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